methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its molecular architecture includes a cyano group at position 3, a 2,5-dichlorothiophene-3-carboxamido substituent at position 2, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 3-cyano-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S2/c1-23-15(22)20-3-2-7-9(5-18)14(24-10(7)6-20)19-13(21)8-4-11(16)25-12(8)17/h4H,2-3,6H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYKXVNLYVQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in various biological applications. Its molecular formula is C15H11Cl2N3O3S2, and it has a molecular weight of 416.29 g/mol. This compound contains multiple functional groups including cyano, carboxamido, and carboxylate, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H11Cl2N3O3S2 |
| Molecular Weight | 416.29 g/mol |
| CAS Number | 886955-53-9 |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.
- Receptor Interaction : It may bind to receptors involved in neurotransmission or cellular communication, modulating their activity and influencing physiological responses.
Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of similar thieno[2,3-c]pyridine derivatives on dopamine transporters (DAT). The findings indicated that compounds with a similar structure exhibited potent inhibition of DAT with IC50 values ranging from 7 to 43 nM. This suggests that this compound may have comparable effects on dopamine reuptake inhibition, which is crucial for conditions like addiction and depression .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neuropharmacological Effects | Potential DAT inhibition |
| Antimicrobial Activity | Similar compounds effective against bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Compound A: Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- Structural Similarities: Shares the dihydrothieno[2,3-c]pyridine core.
- Key Differences: Substituents: Amino group at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 5. Reactivity: The Boc group enhances stability during synthesis but reduces electrophilicity compared to the cyano group in the target compound.
- Applications: Used as an intermediate in peptide coupling reactions due to its amino functionality .
Compound B: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Structural Similarities: Features a fused bicyclic system (imidazo[1,2-a]pyridine) and cyano substituents.
- Key Differences: Core Heterocycle: Imidazo[1,2-a]pyridine instead of thieno[2,3-c]pyridine. Functional Groups: Nitrophenyl and ester groups dominate its structure, contrasting with the dichlorothiophene-carboxamido group in the target compound.
- Properties : Exhibits a higher molecular weight (551.51 g/mol vs. ~420–450 g/mol estimated for the target compound) and lower solubility in polar solvents due to bulky substituents .
Substituent-Based Analogues
Compound C: 5-Amino-3-Hydroxy-1H-Pyrazol-1-Yl(2,4-Diamino-3-Cyanothiophene-5-Yl)Methanone
- Relevance: Contains a cyanothiophene moiety, akin to the cyano-thiophene-carboxamido group in the target compound.
- Divergence : Lacks the fused pyridine ring system, limiting its utility in applications requiring planar aromatic systems.
Comparative Data Table
Research Findings and Implications
- Electrophilic Reactivity: The cyano and dichlorothiophene groups in the target compound enhance its electrophilicity compared to Compound A, making it more reactive in nucleophilic aromatic substitution reactions.
- Synthetic Challenges : The dichlorothiophene-carboxamido group introduces steric hindrance, complicating regioselective functionalization compared to simpler analogues like Compound C .
Q & A
Q. What synthetic strategies are recommended for preparing methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
Methodological Answer: A viable approach involves sequential functionalization of the thieno[2,3-c]pyridine core. For example:
Cyanoacetylation: Start with a precursor like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (or analogous structures) and react with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyano group at the 3-position .
Knoevenagel Condensation: Use substituted benzaldehydes (e.g., 2,5-dichlorothiophene-3-carboxaldehyde) in the presence of piperidine and acetic acid to generate the acrylamido moiety, as demonstrated in analogous thiophene derivatives .
Ring Closure: Optimize reaction conditions (e.g., reflux in ethanol/HCl) to cyclize intermediates into the dihydrothienopyridine scaffold .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., ethanol) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Employ a multi-spectral approach:
- IR Spectroscopy: Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR Analysis:
- ¹H NMR: Identify dihydrothienopyridine protons (δ 1.5–3.0 ppm for CH₂ groups) and aromatic protons (δ 6.5–8.5 ppm for thiophene/pyridine) .
- ¹³C NMR: Verify carbonyl carbons (δ ~160–175 ppm) and cyano carbons (δ ~115–120 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Validation: Compare spectral data with structurally similar compounds (e.g., ethyl 2-(2-cyano-3-phenylacrylamido)thiophene derivatives) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: While specific toxicity data for this compound is limited, adopt general protocols for reactive heterocycles:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards in analogous compounds) .
- Ventilation: Use fume hoods to minimize inhalation risks (H335 precaution) .
- Spill Management: Sweep spills into sealed containers and dispose via hazardous waste protocols .
Regulatory Compliance: Follow COSHH 2002/2005 guidelines for hazardous substance handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Common contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from:
- Tautomerism: Investigate keto-enol equilibria in the carboxamido group using variable-temperature NMR .
- Impurity Interference: Perform column chromatography (e.g., silica gel, ethyl acetate/hexane) to isolate pure fractions before analysis .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Case Study: For a related pyridine-thiophene hybrid, discrepancies in ¹H NMR were resolved by identifying residual solvent peaks via deuterated solvent controls .
Q. What methodologies are suitable for evaluating the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Design a stability study with the following steps:
Stress Testing: Expose the compound to:
- Acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C and 40°C).
- Oxidative stress (3% H₂O₂).
Analytical Monitoring: Use HPLC-PDA at λ=254 nm to track degradation products. Calculate degradation rate constants (k) using first-order kinetics .
Structural Identification: Isolate degradation products via preparative TLC and characterize via LC-MS/MS .
Key Insight: Analogous thiophene-carboxamides show increased hydrolysis at high pH due to lactam ring opening .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
Methodological Answer: Focus on modifying key pharmacophores:
Core Modifications: Synthesize analogs with:
- Varied substituents on the dichlorothiophene ring (e.g., -Br, -CF₃).
- Alternative heterocycles (e.g., furan instead of thiophene).
Bioactivity Screening:
- Antioxidant Assays: DPPH radical scavenging (IC₅₀ determination) .
- Anti-inflammatory Testing: Carrageenan-induced rat paw edema model .
Computational Modeling: Perform molecular docking (e.g., with COX-2 or TNF-α) to predict binding affinities .
Example: Ethyl 2-(2-cyano-3-phenylacrylamido)thiophene derivatives showed IC₅₀ = 12–45 μM in DPPH assays, correlating with electron-withdrawing substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
